tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
Description
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13+ |
InChI Key |
HCIMMHOKGBEVAK-GHRIWEEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N/O)/CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely used for amine protection in organic synthesis. A common method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. For example, tert-butyl (3-nitrophenyl)carbamate is synthesized via Boc protection of 3-nitroaniline, achieving 87% yield under mild conditions. Applied to the target compound, this strategy would require the synthesis of the 7,8-dihydro-6H-naphthalen-2-amine intermediate prior to Boc protection.
Oximation of Ketones
The introduction of the 5-hydroxyimino group likely involves oximation of a ketone precursor. In the RSC protocol, hydroxylamine hydrochloride is employed to convert ketones to oximes under acidic or basic conditions. For instance, cyclohexanone oxime is synthesized in 92% yield using hydroxylamine hydrochloride and sodium acetate. Adapting this to the naphthalene system, the 5-keto intermediate would undergo oximation to form the (5E)-hydroxyimino configuration, with stereoselectivity controlled by reaction pH and temperature.
Stepwise Synthesis Proposal
Boc Protection of the Amine
Following amine synthesis, Boc protection is achieved using Boc anhydride. The RSC method reports a 87% yield for tert-butyl (3-nitrophenyl)carbamate using Boc anhydride and triethylamine in dichloromethane. Adjusting stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (4–6 hours) may optimize yields for the bulkier naphthalenyl substrate.
Oximation at Position 5
The ketone at position 5 is converted to the hydroxyimino group via reaction with hydroxylamine hydrochloride. Patent CN103787971A demonstrates the use of hydroxylamine in tetrahydrofuran (THF) with potassium hydroxide for oxime formation. For stereoselective E-configuration, a pH of 4–6 and temperatures of 25–40°C are recommended.
Reaction Optimization and Challenges
Catalytic and Solvent Effects
Purification Techniques
- Crystallization : The target compound’s low solubility in hexane or heptane allows for recrystallization, as demonstrated in CN103787971A for tert-butyl esters.
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–40% ethyl acetate) resolves Boc-protected intermediates.
Analytical Characterization
Spectroscopic Data
Yield and Purity
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Amine synthesis | 65–75 | 90 | NaBH₃CN, MeOH, 0°C |
| Boc protection | 80–85 | 95 | Boc₂O, Et₃N, DCM, 25°C |
| Oximation | 70–78 | 92 | NH₂OH·HCl, KOH, EtOH/H₂O |
Industrial Scalability and Environmental Considerations
Waste Management
Patent CN1515540A emphasizes minimizing cyanide waste in tert-butylamine synthesis. For the target compound, substituting toxic solvents (e.g., DCM) with 2-methyl-THF or cyclopentyl methyl ether improves sustainability.
Cost Analysis
- Boc Anhydride : ~$120/kg (bulk pricing).
- Hydroxylamine Hydrochloride : ~$40/kg.
- Total Raw Material Cost : Estimated $220–250/kg of product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate lies in its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds demonstrate inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
A series of synthesized derivatives were evaluated for anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to this compound showed inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .
Pharmacology
The pharmacological profile of this compound indicates potential as an analgesic and anti-pyretic agent. In vitro studies have demonstrated its ability to modulate pain pathways and reduce fever in animal models. The mechanism is thought to involve inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Biochemical Research
This compound has been studied for its interactions with various biological targets. Its structure allows for binding with specific receptors involved in neurotransmission and inflammation, making it a candidate for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyimino group can form hydrogen bonds with biological molecules, while the naphthalene ring can engage in π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
tert-Butyl (6-((Diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate (CAS 1630086-22-4)
- Structure: Contains a naphthalene core with hydroxyl and diethylamino-methyl substituents (C20H28N2O3; MW 344.45) .
- Key Differences: The diethylamino-methyl group introduces a basic tertiary amine, enhancing water solubility under acidic conditions compared to the oxime group in the target compound. Applications: Likely serves as a synthetic intermediate for pharmaceuticals, leveraging the Boc group for amine protection.
tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1)
- Structure : Pyrimidine ring with hydroxyl and Boc groups (heteroaromatic system) .
- Key Differences :
- The pyrimidine ring’s nitrogen atoms enable hydrogen bonding and metal coordination, unlike the carbocyclic naphthalene system.
- The hydroxyl group on pyrimidine is more acidic (pKa ~8–10) compared to the oxime’s hydroxyl (pKa ~10–12), influencing reactivity in deprotection or functionalization steps.
- Electronic Effects: The electron-deficient pyrimidine ring may direct electrophilic substitution differently than the electron-rich naphthalene system.
tert-Butyl N-Hydroxycarbamate (N-Boc-hydroxylamine)
- Key Differences :
- Lacks aromaticity, reducing π-π stacking interactions critical in crystallization or protein binding.
- The hydroxylamine group (-NH-O-) is more nucleophilic than the oxime, making it prone to oxidation or rearrangement.
- Synthetic Utility: Widely used for introducing hydroxylamine motifs in peptides or heterocycles, whereas the target compound’s oxime may stabilize intermediates in complex syntheses.
Hydroxycyclopentyl and Bicyclic tert-Butyl Carbamates (e.g., CAS 1330069-67-4)
- Structure : Cyclopentyl or bicyclic substituents with hydroxyl and Boc groups .
- Key Differences :
- Saturated or bicyclic systems lack conjugation, reducing electronic delocalization compared to the naphthalene-oxime system.
- Stereochemistry: Hydroxycyclopentyl derivatives (e.g., 1R,2S configuration) exhibit chirality, impacting enantioselective synthesis or biological activity.
- Applications: Often used as chiral building blocks in asymmetric catalysis or drug development.
Structural and Functional Analysis
| Property | Target Compound | CAS 1630086-22-4 | CAS 1951444-51-1 | N-Boc-hydroxylamine | Hydroxycyclopentyl Derivatives |
|---|---|---|---|---|---|
| Core Structure | Dihydro-naphthalene | Naphthalene | Pyrimidine | Linear | Cyclopentyl/Bicyclic |
| Functional Groups | Oxime, Boc | Hydroxyl, Boc, amine | Hydroxyl, Boc | Hydroxylamine, Boc | Hydroxyl, Boc |
| Aromaticity | Partial | Full | Heteroaromatic | None | None/Saturated |
| Solubility (Polarity) | Moderate | High (amine) | Moderate | High | Low to Moderate |
| Reactivity | Oxime tautomerism | Amine basicity | Acidic hydroxyl | Nucleophilic hydroxylamine | Stereoselective reactions |
Biological Activity
Tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 276.33 g/mol . The compound features a naphthalene core with a hydroxylamine side chain, which is significant for its biological interactions.
- Axl Inhibition : Research indicates that compounds with similar structures exhibit strong Axl inhibitory activity, which plays a role in various cancer pathways . Axl is a receptor tyrosine kinase implicated in tumor progression and metastasis.
- Antioxidant Activity : Tert-butyl derivatives are known for their antioxidant properties, which may mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and potential therapeutic applications against neurodegenerative diseases .
- Gene Expression Modulation : The compound may influence gene expression related to oxidative stress response, thereby affecting cytotoxic and genotoxic effects on various cell lines. This modulation could have implications for cancer therapy and cellular health .
Biological Activity Overview
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that similar tert-butyl compounds reduced glutamate-induced toxicity in neuronal cells, suggesting protective effects against neurotoxicity .
- Cancer Research : In vitro studies have shown that compounds targeting Axl can reduce cell proliferation in various cancer types, indicating that this compound could be explored further for anti-cancer applications .
- Toxicological Assessments : Evaluations of related tert-butyl compounds have raised concerns about their potential as endocrine disruptors and their effects on liver and lung health. Therefore, comprehensive toxicity studies are necessary to establish safety profiles for clinical use .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate in a laboratory setting?
- Methodological Answer :
- Reaction Setup : Use dichloroethane as a solvent for the reductive amination step, with sodium triacetoxyborohydride (STAB) as a selective reducing agent to minimize side reactions .
- Purification : Employ flash chromatography with a 70% ethyl acetate/hexane gradient to isolate the product, ensuring removal of unreacted intermediates and byproducts .
- Characterization : Validate purity via NMR (499 MHz) and NMR (126 MHz), focusing on chemical shifts for the carbamate tert-butyl group (δ ~1.46 ppm) and hydroxyimino proton (δ ~7.4–8.0 ppm) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, referencing the compound’s Safety Data Sheet (SDS) .
- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) in a dry, ventilated area away from heat and moisture to prevent hydrolysis of the carbamate group .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak), while - HSQC and HMBC NMR experiments resolve coupling between the naphthalene backbone and substituents .
- Crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Visualize electron density maps and thermal ellipsoids via ORTEP-III (WinGX suite) to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Strategies : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder. Use R1/wR2 residuals to assess refinement quality, targeting values <5% for high-resolution data (<1.0 Å) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software .
Q. What strategies optimize stereochemical outcomes during synthesis of related carbamate derivatives?
- Methodological Answer :
- Reduction Control : Replace STAB with chiral catalysts (e.g., Corey-Bakshi-Shibata) for enantioselective reduction of ketone intermediates .
- Solvent Effects : Test polar aprotic solvents (e.g., THF vs. DCM) to influence transition-state geometry in reductive amination, monitored via NMR coupling constants (e.g., vicinal ) .
Q. How can computational methods complement experimental data in analyzing reactivity or conformation?
- Methodological Answer :
- DFT Modeling : Optimize the (5E)-hydroxyimino geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare computed vs. experimental NMR shifts (RMSD <0.3 ppm) to validate tautomeric forms .
- MD Simulations : Run 100-ns trajectories in GROMACS to study solvent effects (e.g., water vs. DMSO) on carbamate hydrolysis rates, correlating with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
